Malioxamycin
Overview
Description
Malioxamycin is a water-soluble, amphoteric antibiotic with a low molecular weight. It is produced by the bacterium Streptomyces lydicus. The compound contains valine and malic acid moieties in its structure and is known for its ability to inhibit the growth of some Gram-negative bacteria by acting on peptidoglycan synthesis in the cell wall, leading to the formation of spheroplasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malioxamycin is synthesized through a fermentation process involving Streptomyces lydicus. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation using optimized growth conditions for Streptomyces lydicus. The process includes maintaining specific pH, temperature, and nutrient conditions to maximize yield. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Malioxamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Malioxamycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and structure-activity relationships.
Biology: Investigated for its effects on bacterial cell wall synthesis and its potential as a tool for studying bacterial physiology.
Medicine: Explored for its potential use as an antibiotic to treat infections caused by Gram-negative bacteria.
Mechanism of Action
Malioxamycin exerts its effects by inhibiting peptidoglycan synthesis in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the formation of spheroplasts and ultimately cell lysis. The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another antibiotic that inhibits cell wall synthesis but is primarily effective against Gram-positive bacteria.
Penicillin: A well-known antibiotic that also targets peptidoglycan synthesis but has a different structure and spectrum of activity.
Cephalosporins: A class of antibiotics similar to penicillin but with a broader spectrum of activity.
Uniqueness
Malioxamycin is unique in its ability to form spheroplasts from Gram-negative bacteria, a feature not commonly observed with other antibiotics.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRAPMNPUXYGT-VDTYLAMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993783 | |
Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73020-27-6 | |
Record name | Malioxamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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